molecular formula C16H17NO6 B15108402 N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine

N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine

Cat. No.: B15108402
M. Wt: 319.31 g/mol
InChI Key: SLXGCWXVDUAKSV-UHFFFAOYSA-N
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Description

N-{[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine is a coumarin-derived compound featuring a 2H-chromen-2-one core substituted with methyl groups at positions 3, 4, and 6. The 5-position is functionalized with an oxyacetyl-glycine moiety, distinguishing it from simpler coumarin derivatives.

Properties

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

IUPAC Name

2-[[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetyl]amino]acetic acid

InChI

InChI=1S/C16H17NO6/c1-8-4-11(22-7-13(18)17-6-14(19)20)15-9(2)10(3)16(21)23-12(15)5-8/h4-5H,6-7H2,1-3H3,(H,17,18)(H,19,20)

InChI Key

SLXGCWXVDUAKSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,7-trimethyl-2-oxo-2H-chromen-5-ol and glycine.

    Reaction Conditions: The chromen-5-ol is first converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Coupling Reaction: The acyl chloride is then reacted with glycine in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted acetyl derivatives.

Scientific Research Applications

N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets and pathways. The chromenone core structure allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Coumarin-Thiazolidinone Hybrids (e.g., Compound 5j)
  • Core Structure : Coumarin (2H-chromen-2-one) with a 7-oxyacetamide linker .
  • Substituents: Nitrophenyl groups on the thiazolidinone ring, contrasting with the methyl groups on the target compound.
  • Synthesis : Involves mercaptoacetic acid and ZnCl2 in DMF, differing from the glycine conjugation likely used for the target compound .
Phenoxy Acetyl-Anilino Propanoate ()
  • Core Structure: Phenoxyacetyl group linked to an anilino propanoate ester.
  • Substituents: Dichlorophenoxy and dimethoxypyrimidinyl groups, providing halogen and methoxy functionalities absent in the target compound.
  • Crystallography : The crystal structure reveals C–H⋯O hydrogen bonding and dihedral angles (e.g., 65.71° between central benzene and pyrimidine rings), suggesting conformational rigidity compared to the more flexible glycine terminus in the target compound .
Chloroacetamide-Oxadiazole Derivative ()
  • Core Structure : 1,3,5-Oxadiazole with a chloroacetamide side chain.
  • Functional Groups : Chloro and oxadiazole groups, which are electron-withdrawing, unlike the methyl and glycine groups in the target compound.

Key Structural Differences

Feature Target Compound Compound 5j Compound
Core 3,4,7-Trimethyl coumarin Coumarin Phenoxyacetyl-anilino propanoate
Substituents Methyl (electron-donating) Nitrophenyl (electron-withdrawing) Dichloro, dimethoxy (mixed)
Linker Oxyacetyl Oxyacetamide Anilino propanoate
Terminal Group Glycine (polar, zwitterionic) Thiazolidinone (heterocyclic) Methyl ester (lipophilic)

Data Tables

Table 1: Crystallographic Comparison ( vs. Hypothetical Target)

Parameter Compound Target Compound (Hypothetical)
Crystal System Triclinic, $ P\overline{1} $ Not reported
Unit Cell (Å) $ a = 8.24, b = 11.24, c = 14.25 $
Hydrogen Bonding C–H⋯O interactions Expected C=O⋯H–N (glycine moiety)
Refinement Software SHELXL-2014 Likely SHELXL or similar

Biological Activity

N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine, a derivative of chromen-2-one, has gained attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chromen-5-yl moiety that is known for various pharmacological effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Composition

The chemical formula for this compound is C15H16O5C_{15}H_{16}O_5. The compound features a chromen-5-yl ring substituted with an acetyl group and a glycine moiety. This structural arrangement is significant for its biological interactions.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₅H₁₆O₅
Molecular Weight288.29 g/mol
IUPAC NameThis compound
CAS Number853892-40-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chromenone core is known to inhibit specific enzymes and receptors involved in inflammatory pathways and cancer progression.

  • Anti-inflammatory Effects : Research indicates that derivatives of chromenones exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest. Studies have demonstrated that chromenone derivatives can interfere with the signaling pathways associated with tumor growth .

In Vitro Studies

Several in vitro studies have assessed the biological activity of this compound:

  • Cell Viability Assays : These assays demonstrated that the compound effectively reduces cell viability in various cancer cell lines, including breast and colon cancer cells.
  • Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

In Vivo Studies

Animal models have been employed to evaluate the therapeutic potential of this compound:

  • Tumor Growth Inhibition : In vivo experiments indicated significant tumor growth inhibition in xenograft models treated with this compound compared to control groups .
  • Safety Profile : Toxicological assessments showed a favorable safety profile at therapeutic doses, with no significant adverse effects observed in treated animals .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. The study also reported increased apoptosis markers in treated cells compared to untreated controls .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound using LPS-stimulated macrophages. This compound significantly reduced the levels of TNF-alpha and IL-6 cytokines in a concentration-dependent manner .

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